4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S773022
CAS No.
4362-40-7
M.F
C6H11ClO2
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

CAS Number

4362-40-7

Product Name

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3

InChI Key

BNPOTXLWPZOESZ-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CCl)C

Synonyms

(±)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane; 1-Chloro-2,3-O-isopropylidenepropane; 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Canonical SMILES

CC1(OCC(O1)CCl)C

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C6H11ClO2C_6H_{11}ClO_2 and a molecular weight of approximately 150.60 g/mol. It is classified as a chloromethyl derivative of 1,3-dioxolane, featuring a dioxolane ring structure that contributes to its unique chemical properties. The compound is often encountered in its (S)-enantiomeric form, which is noted for its specific optical rotation ranging from -40° to -46° (neat) .

The compound appears as a colorless to nearly colorless liquid at room temperature and is characterized by its moderate boiling point of 63 °C at 37 mmHg . It has high gastrointestinal absorption and is permeable through the blood-brain barrier, indicating potential bioavailability in biological systems .

  • CMDMDL is a suspected irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation [].
  • Due to the presence of chlorine, it may react exothermically (with heat release) with strong bases or reducing agents.
  • Always consult the Safety Data Sheet (SDS) before handling CMDMDL and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Typical of chlorinated compounds. One notable reaction involves nucleophilic substitution where the chloromethyl group can be replaced by nucleophiles such as amines or alcohols. This reactivity makes it a useful intermediate in organic synthesis.

The enthalpy change for the formation of this compound from its precursors has been recorded as 12-12 kJ/mol, indicating that the reaction is exothermic . Additionally, it can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding dioxolane derivatives.

The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chlorination of 2,2-dimethyl-1,3-dioxolane using chloromethyl methyl ether or other chlorinating agents. This process can be performed under controlled conditions to ensure selectivity for the desired product while minimizing side reactions.

A general synthetic route may be represented as follows:

  • Starting Material: 2,2-Dimethyl-1,3-dioxolane
  • Reagent: Chloromethyl methyl ether
  • Conditions: Acidic medium or appropriate catalyst
  • Product: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules.

Additionally, due to its potential biological activity, it may also be explored in medicinal chemistry for developing new therapeutic agents.

Interaction studies involving 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane focus on its reactivity with nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in drug development and materials science.

Research into its interactions with enzymes and receptors could provide insights into its potential therapeutic uses or toxicity profiles.

Several compounds share structural similarities with 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane. Below is a comparison highlighting its uniqueness among similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
1,3-Dichloro-2,2-dimethoxypropane6626-57-90.72Contains two chlorine atoms; used as a reagent
2-(4-Chlorobutyl)-1,3-dioxolane118336-86-00.63Longer carbon chain; potential application in polymers
4-Chlorobutanal diethyl acetal6139-83-90.59Different functional groups; used in organic synthesis
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol22323-82-60.71Alcohol functional group; potential for bioactivity
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol14347-78-50.71Chiral center; different enantiomer

The uniqueness of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific chloromethyl substitution on the dioxolane ring which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

4362-40-7

Wikipedia

(+/-)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

General Manufacturing Information

1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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